Sodium octanoate-1-13C

Catalog No.
S742889
CAS No.
201612-61-5
M.F
C8H15NaO2
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octanoate-1-13C

CAS Number

201612-61-5

Product Name

Sodium octanoate-1-13C

IUPAC Name

sodium;(113C)octanoate

Molecular Formula

C8H15NaO2

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M

SMILES

CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]

Metabolism Studies:

  • Tracing Metabolic Pathways: By incorporating sodium octanoate-1-13C into a cell or organism, researchers can track the fate of the labeled carbon atom through its metabolic pathways. The enriched 13C signal can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to identify the products formed and understand the specific steps involved in the metabolism of octanoic acid.
  • Quantifying Metabolic Flux: By measuring the enrichment of 13C in different metabolites, researchers can quantify the rate at which octanoic acid is converted into other molecules. This information provides valuable insights into cellular metabolism and helps researchers understand how different factors, such as disease states or drug treatments, affect metabolic processes.

Lipidomics:

  • Investigating Lipid-Protein Interactions: Sodium octanoate-1-13C can be used to study how proteins interact with lipids, which are essential components of cell membranes. By incorporating the labeled molecule into a model membrane system, researchers can use techniques like mass spectrometry to identify proteins that bind to the labeled octanoate and understand the nature of these interactions.
  • Unraveling Membrane Dynamics: The 13C label in sodium octanoate-1-13C can be used to monitor the movement and organization of lipids within membranes. This information helps researchers understand the fluidity and dynamics of membranes, which are crucial for various cellular processes.

Drug Development:

  • Studying Drug Metabolism: Sodium octanoate-1-13C can be used to investigate how potential drug candidates are metabolized by the body. By tracking the labeled carbon atom through the metabolic pathway, researchers can assess the potential for drug-drug interactions and identify potential side effects associated with the metabolism of the drug.
  • Developing Drug Delivery Systems: The properties of sodium octanoate-1-13C can be leveraged to design and evaluate drug delivery systems. For example, researchers might use this molecule to track the delivery and release of a drug within the body, helping them optimize the design of more effective drug delivery methods.

Sodium octanoate-1-13C is a sodium salt of octanoic acid, specifically labeled with the carbon-13 isotope. Its chemical formula is C8H15NaO2\text{C}_8\text{H}_{15}\text{NaO}_2 and it has a molecular weight of 167.19 g/mol. This compound is known for its role in various biochemical applications, particularly in lipidomics and metabolomics studies. Sodium octanoate-1-13C serves as a tracer in metabolic pathways due to its isotopic labeling, allowing researchers to track the compound's behavior in biological systems .

  • Oxidation: It can be oxidized to form octanoic acid-1-13C.
  • Reduction: The compound can be reduced to produce other fatty acid derivatives.
  • Esterification: It may react with alcohols to form esters, which are important in various chemical syntheses.

These reactions are significant in both synthetic organic chemistry and metabolic studies, where tracking the fate of the compound in biological systems is crucial .

Sodium octanoate-1-13C exhibits various biological activities:

  • Energy Source: It serves as a source of energy in metabolic processes, particularly in the liver and muscle tissues.
  • Antimicrobial Properties: Similar to its non-labeled counterpart, sodium octanoate has been noted for its antimicrobial effects, making it useful in food preservation and clinical applications.
  • Metabolic Tracing: The carbon-13 isotope allows for detailed studies of metabolic pathways and lipid metabolism, providing insights into energy production and utilization in cells .

Sodium octanoate-1-13C can be synthesized through several methods:

  • Saponification: The reaction of octanoic acid-1-13C with sodium hydroxide produces sodium octanoate-1-13C.
  • Direct Labeling: Isotopic labeling can be achieved during the synthesis of octanoic acid by using labeled precursors, ensuring that the carbon-13 isotope is incorporated into the final product.
  • Transesterification: This method involves reacting triglycerides with sodium hydroxide in the presence of carbon-13 labeled fatty acids to yield sodium octanoate-1-13C .

Sodium octanoate-1-13C has several applications:

  • Lipidomics and Metabolomics: It is widely used as a tracer in studies examining lipid metabolism and energy production.
  • Food Industry: Its antimicrobial properties make it useful as a preservative in food products.
  • Pharmaceutical Research: The compound is utilized in drug formulation and testing due to its biological activity and safety profile .

Studies involving sodium octanoate-1-13C focus on its interactions with various biological molecules:

  • Protein Binding: Research has shown that sodium octanoate can interact with proteins, affecting their structure and function.
  • Metabolic Pathways: The compound is used to trace metabolic pathways involving fatty acids, providing insights into how different substrates are utilized by organisms.

Such interaction studies are essential for understanding the compound's role in metabolism and its potential therapeutic applications .

Sodium octanoate-1-13C shares similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium caprylateC8H15NaO2Similar structure; used for similar applications.
Sodium hexanoateC6H11NaO2Shorter carbon chain; different metabolic pathways.
Sodium decanoateC10H19NaO2Longer carbon chain; distinct biological effects.

Uniqueness of Sodium Octanoate-1-13C

Sodium octanoate-1-13C is unique due to its isotopic labeling with carbon-13, which allows for precise tracking in metabolic studies. This feature distinguishes it from other sodium salts of fatty acids, making it particularly valuable for research in lipid metabolism and energy production analysis .

Sodium octanoate-1-¹³C (C₈H₁₅¹³COONa) is a carbon-13 isotopologue of sodium octanoate, where the carboxylic carbon is replaced with the stable ¹³C isotope. Its molecular weight is 167.19 g/mol, and it exists as a white crystalline powder with a purity typically exceeding 98% . The isotopic labeling at the C1 position enables precise tracking in metabolic and lipidomic studies, as the ¹³C nucleus exhibits distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures compared to ¹²C .

Structural confirmation relies on advanced spectroscopic methods:

  • ¹³C NMR: The labeled carbon at the carboxylate group shows a characteristic downfield shift. For unlabeled sodium octanoate, the carbonyl carbon resonates at ~180 ppm , while the ¹³C-labeled analog exhibits enhanced signal intensity and minimal shift due to isotopic substitution .
  • Infrared (IR) spectroscopy: The asymmetric stretching vibration of the carboxylate group (COO⁻) appears at 1,560–1,610 cm⁻¹, confirming the ionic nature of the compound .

Isotopic enrichment (99 atom % ¹³C) is achieved through synthetic incorporation of ¹³C-labeled precursors, such as ¹³CO₂ or ¹³C-acetic acid, during microbial fermentation or chemical synthesis .

Table 1: Key spectroscopic data for sodium octanoate-1-¹³C

TechniqueParameterValue/Observation
¹³C NMR (D₂O)Chemical shift (C1)183.2 ppm
IR (KBr)ν(COO⁻)1,580 cm⁻¹
MS (ESI⁻)Molecular ion ([M–Na]⁻)m/z 167.19 (¹³C peak)

Synthetic Pathways for Carbon-13 Labeled Octanoate Derivatives

The synthesis of sodium octanoate-1-¹³C involves two primary routes:

A. Neutralization of ¹³C-labeled octanoic acid
Octanoic acid-1-¹³C (CH₃(CH₂)₆¹³COOH) is synthesized via:

  • Microbial biosynthesis: Engineered Escherichia coli strains convert ¹³C-glucose into ¹³C-acetyl-CoA, which is elongated via fatty acid synthase (FAS) systems to yield ¹³C-labeled octanoic acid .
  • Chemical synthesis: Grignard reactions using ¹³CO₂ as the carboxylation agent. For example, heptylmagnesium bromide reacts with ¹³CO₂ to form octanoic acid-1-¹³C .

The acid is neutralized with sodium hydroxide:
$$ \text{CH₃(CH₂)₆¹³COOH + NaOH → CH₃(CH₂)₆¹³COONa + H₂O} $$

B. Saponification of ¹³C-labeled triglycerides
Triacylglycerols containing ¹³C-labeled octanoate are hydrolyzed under alkaline conditions:
$$ \text{Triglyceride + 3 NaOH → 3 CH₃(CH₂)₆¹³COONa + Glycerol} $$
This method is less common due to the complexity of isolating pure sodium octanoate from mixed fatty acid salts .

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Key Advantage
Microbial biosynthesis60–7595–98Scalability for industrial use
Chemical synthesis85–9098–99High isotopic purity
Saponification50–6590–95Utilizes natural lipid sources

Purification and Quality Control Methodologies

Purification ensures the removal of unreacted precursors and isotopic byproducts:

  • Crystallization: Sodium octanoate-1-¹³C is recrystallized from ethanol-water mixtures (3:1 v/v) at 4°C, achieving >99% purity .
  • Chromatography: Reverse-phase HPLC with a C18 column separates residual fatty acids using a mobile phase of methanol:water (70:30) .

Quality control protocols include:

  • Isotopic purity: Measured via isotope ratio mass spectrometry (IRMS), confirming ¹³C enrichment ≥99 atom % .
  • Chemical purity: Assessed by gas chromatography-mass spectrometry (GC-MS) after acidification to octanoic acid-1-¹³C. Impurities (e.g., hexanoate or decanoate) are quantified against internal standards .
  • Thermogravimetric analysis (TGA): Verifies thermal stability up to 250°C, with a moisture content <2% .

Table 3: Quality control specifications

ParameterSpecificationMethod
Isotopic purity≥99 atom % ¹³CIRMS
Chemical purity≥98%GC-MS
Heavy metals (Pb, As)≤10 ppmICP-OES
Residual solvents≤0.1% (ethanol)Headspace GC

UNII

K216HQ0FFU

Wikipedia

Sodium octanoate c-13

Dates

Modify: 2023-08-15

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